
Sakyomicin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sakyomicin A is an inhibitor of reverse transcriptase.
Applications De Recherche Scientifique
Antimicrobial Activity
Mechanism of Action:
Sakyomicin A exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism is largely attributed to its naphthoquinone moiety, which is essential for its biological activity. This moiety interacts with sulfhydryl groups in bacterial enzymes, disrupting their function and leading to cell death .
Efficacy Against Resistant Strains:
Recent studies have demonstrated that this compound shows moderate to strong activity against various resistant strains, including Staphylococcus aureus and Enterococcus faecium. The Minimum Inhibitory Concentration (MIC) values for these pathogens range from 1 to 16 μg/mL, indicating its potential utility in combating antibiotic-resistant infections .
Anticancer Applications
In Vitro Studies:
this compound has shown promising results in inhibiting various cancer cell lines. Notably, it has demonstrated cytotoxic effects against mouse leukemia cells (L-1210) and human cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer). The IC50 values for these cell lines are notably low, indicating potent anticancer activity:
Mechanism of Action:
The compound induces apoptosis in cancer cells through mitochondrial dysfunction, targeting the energy production pathways that are often upregulated in tumor cells. This selective toxicity towards cancer cells over normal cells highlights its potential as a therapeutic agent .
Case Studies
Case Study 1: Efficacy Against Drug-Resistant Bacteria
A study conducted on the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA) revealed that it not only inhibited bacterial growth but also showed synergistic effects when combined with other antibiotics. This suggests its potential role in combination therapy for treating resistant infections .
Case Study 2: Anticancer Activity in Animal Models
In vivo studies have demonstrated that mice treated with this compound exhibited a significant increase in survival rates when challenged with tumor cells compared to control groups. The compound's ability to inhibit tumor growth while minimizing toxicity to normal tissues underscores its therapeutic promise .
Propriétés
Numéro CAS |
86413-75-4 |
---|---|
Formule moléculaire |
C25H26O10 |
Poids moléculaire |
486.5 g/mol |
Nom IUPAC |
(2S,3R,4aS,12bR)-2,3,4a,8-tetrahydroxy-12b-[(2R,5R,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C25H26O10/c1-11-14(26)6-7-16(34-11)35-25-18-13(19(28)17-12(20(18)29)4-3-5-15(17)27)8-9-24(25,33)10-23(2,32)21(30)22(25)31/h3-5,8-9,11,14,16,21,26-27,30,32-33H,6-7,10H2,1-2H3/t11-,14-,16-,21-,23-,24-,25+/m1/s1 |
Clé InChI |
CKZNKYSWWCSICZ-ZDPMPSPESA-N |
SMILES |
CC1C(CCC(O1)OC23C(=O)C(C(CC2(C=CC4=C3C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C)O)O)O |
SMILES isomérique |
C[C@@H]1[C@@H](CC[C@H](O1)O[C@@]23C(=O)[C@H]([C@](C[C@@]2(C=CC4=C3C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C)O)O)O |
SMILES canonique |
CC1C(CCC(O1)OC23C(=O)C(C(CC2(C=CC4=C3C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C)O)O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Sakyomicin A; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.